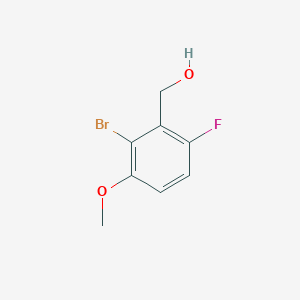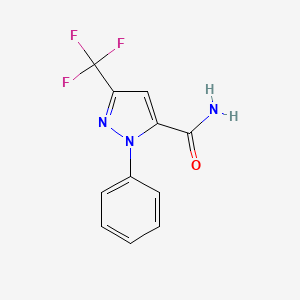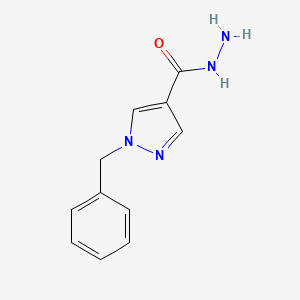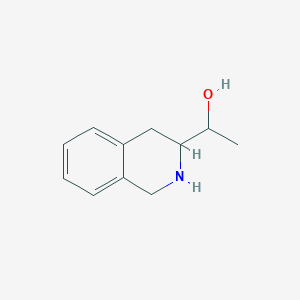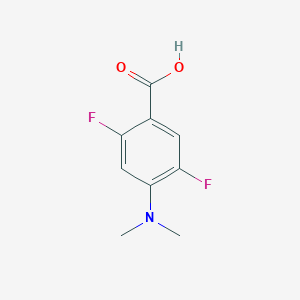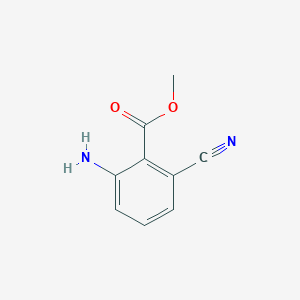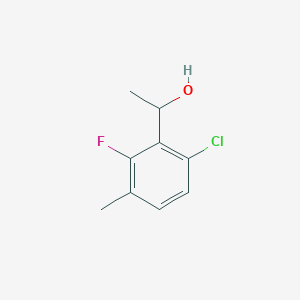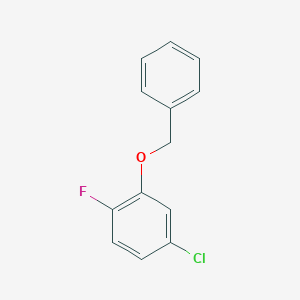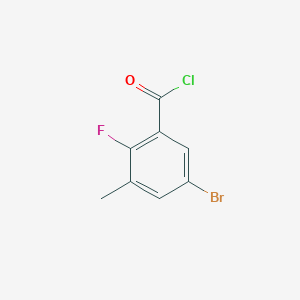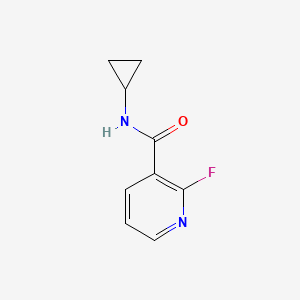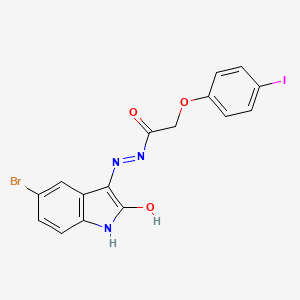
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is a novel compound synthesized through a reaction between 4-iodophenoxyacetic acid and 5-bromo-3-hydrazidyl-2-oxoindoline. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-oxidant effects. It has also been studied for its potential applications in the treatment of a range of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been suggested that the compound may act as an antioxidant, scavenging free radicals and thus reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline have been studied in a variety of in vitro and in vivo models. In vitro studies have demonstrated that the compound has anti-inflammatory, anti-allergic, and anti-oxidant effects. In vivo studies have shown that the compound has a protective effect against oxidative stress and can reduce symptoms of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline in laboratory experiments include its low cost, high yield, and ease of synthesis. In addition, the compound has been found to possess a variety of biological activities, making it a useful tool for studying a range of diseases. The main limitation of the compound is its lack of specificity, as it has been found to inhibit a variety of enzymes and pathways.
Orientations Futures
The potential future directions for 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline research include further studies of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, the compound could be studied for its potential to act as a drug delivery system, and its ability to target specific tissues and organs could be explored. Finally, further research into the compound’s mechanism of action and its potential to interact with other drugs could be conducted.
Méthodes De Synthèse
The synthesis of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is based on the reaction between 4-iodophenoxyacetic acid and 5-bromo-3-hydrazidyl-2-oxoindoline. This reaction is carried out in aqueous solution at room temperature, and the reaction time is approximately 30 minutes. The yield of the product is approximately 95%.
Applications De Recherche Scientifique
The compound 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-oxidant effects. In addition, it has been studied for its potential applications in the treatment of a range of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Propriétés
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrIN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7,19,23H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULZXXKZHJVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


